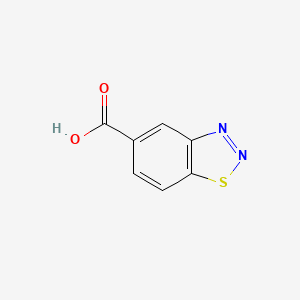

1,2,3-Benzothiadiazole-5-carboxylic acid

Descripción general

Descripción

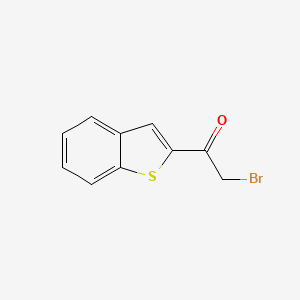

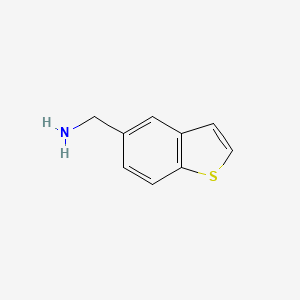

1,2,3-Benzothiadiazole-5-carboxylic acid is a compound that has been studied for various applications, including its role as a synergist for pesticides and its potential in organic synthesis. The compound is part of the benzothiadiazole family, which is characterized by a heterocyclic structure containing both sulfur and nitrogen atoms within a benzene ring. This structure is known for its versatility in chemical reactions and its ability to interact with a range of biological targets .

Synthesis Analysis

The synthesis of derivatives of benzothiadiazole, such as 6-carboxyl-1,2,3-benzothiadiazole, has been reported using starting materials like p-aminobenzoic acid. The process involves acetylation, sulfonyl chloride formation, reduction, and diazotization to yield the desired product . Additionally, 4-amino-2,1,3-benzothiadiazole has been used as a bidentate directing group in Pd(II)-catalyzed C-H activation/functionalization reactions, showcasing the compound's utility in complex organic synthesis .

Molecular Structure Analysis

The molecular structure of benzothiadiazole derivatives is crucial for their chemical reactivity and biological activity. X-ray crystallography has been used to ascertain the regio- and stereoselectivity of reactions involving these compounds, such as the Pd(II)-catalyzed arylation of carboxamides directed by 4-amino-2,1,3-benzothiadiazole . The structure-activity relationships of these compounds have also been explored, with substituents on the benzothiadiazole ring influencing their synergistic activity with pesticides .

Chemical Reactions Analysis

Benzothiadiazole derivatives participate in a variety of chemical reactions. For instance, they can act as synergists when combined with carbaryl, enhancing its effectiveness against pests like the house fly. The synergistic activity is influenced by the substituents on the benzothiadiazole ring, with halogen, alkyl, or alkoxy groups contributing to the activity . The chemical reactivity of these compounds is also demonstrated in their use as directing groups for C-H activation, enabling the functionalization of carboxamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiadiazole derivatives are influenced by their molecular structure. These properties are important for their application in various fields, such as organic synthesis and materials science. For example, carboxylic acid derivatives bearing the 1,3,4-thiadiazole moiety have been studied for their liquid crystalline behaviors, with the length of the alkoxy chain affecting the phase behavior of the compounds . The robust synthesis methods for benzothiazoles from carboxylic acids, including those with hydroxyl and amino substituents, highlight the versatility and adaptability of these compounds .

Aplicaciones Científicas De Investigación

Plant Defense and Agricultural Chemistry

- Synthesis and Plant Defense Induction : 1,2,3-Benzothiadiazole derivatives, such as carboxyl 1,2,3-benzothiadiazole, have been synthesized for use as inducers of systemic acquired resistance in plants (Zhao, 2002).

- Elicitors of Taxoid Biosynthesis : Unnatural elicitors derived from 1,2,3-benzothiadiazole-7-carboxylic acid have been synthesized, showing powerful activity in promoting taxoid biosynthesis in Taxus chinensis cells (Xu et al., 2006).

- Residue Determination in Agriculture : A study developed a method for residue determination of a plant activator derivative of 1,2,3-benzothiadiazole-7-carboxylic acid in soil, vegetable, and water using gas chromatography (Shuying et al., 2015).

Chemistry and Material Science

- Synthesis of Derivatives : Research has been conducted on the synthesis of various 1,2,3-benzothiadiazole derivatives for different applications, such as in the synthesis of benzimidazole derivatives with potential antihypertensive properties (Kohara et al., 1996).

- Photocurrent Generation in Nanofibers : A carboxylic acid derivative with a benzothiadiazole unit was used to create nanofibers for photocurrent generation, highlighting its potential in optoelectronic applications (Xue et al., 2015).

Medical and Pharmacological Research

- Anticancer Activity : Some derivatives of benzothiadiazole-7-carboxylates have been synthesized and evaluated for their anticancer activities against specific cancer cells (Zhu et al., 2008).

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

It is known that benzothiadiazole derivatives can interact with various biological targets, depending on their specific chemical structure .

Mode of Action

Benzothiadiazole compounds are generally weak bases and their alkylation reactions give exclusively the 3-amino quaternary salt . This suggests that they may interact with their targets through a mechanism involving charge transfer .

Pharmacokinetics

The compound’s molecular weight (18019 g/mol) and its physical properties, such as its boiling point (3852±340 C at 760 mmHg) and melting point (221-225 C), suggest that it may have certain bioavailability characteristics .

Action Environment

It is known that benzothiadiazole compounds are generally stable under normal storage conditions .

Análisis Bioquímico

Biochemical Properties

1,2,3-Benzothiadiazole-5-carboxylic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been found to interact with various biomolecules, influencing their activity and stability. For instance, it can act as an inhibitor for certain enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, this compound has been observed to affect the expression of certain genes, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but its stability can be influenced by factors such as temperature, pH, and exposure to light. Over time, degradation products may form, which can have different biochemical activities compared to the parent compound. Long-term studies have shown that this compound can have sustained effects on cellular function, although the specific outcomes may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound can have beneficial effects, such as enhancing cellular function or protecting against oxidative stress. At higher doses, it may exhibit toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have different biological activities. Additionally, this compound can interact with cofactors and other metabolic intermediates, influencing metabolic flux and the levels of specific metabolites. These interactions can have downstream effects on cellular metabolism and overall biochemical homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its biochemical activity, as its localization within different cellular regions can affect its interactions with target biomolecules .

Subcellular Localization

The subcellular localization of this compound is an important factor in its biochemical activity. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism and energy production .

Propiedades

IUPAC Name |

1,2,3-benzothiadiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2S/c10-7(11)4-1-2-6-5(3-4)8-9-12-6/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUIALVLMUYKKKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)N=NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370736 | |

| Record name | 1,2,3-benzothiadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

192948-09-7 | |

| Record name | 1,2,3-benzothiadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-benzothiadiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Bromomethyl)phenyl]thiophene](/img/structure/B1273725.png)

![2-[(Benzylamino)methyl]phenol hydrochloride](/img/structure/B1273729.png)

![[4-(Morpholinomethyl)phenyl]methanol](/img/structure/B1273741.png)